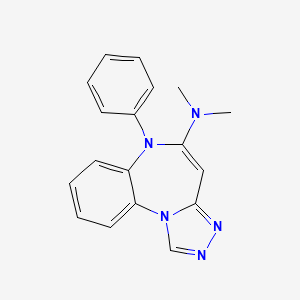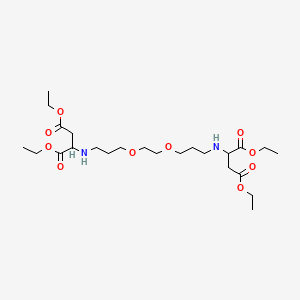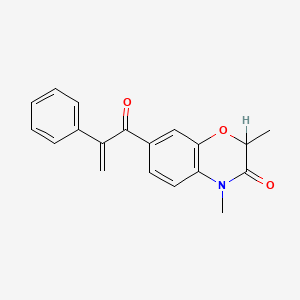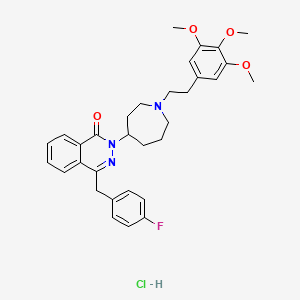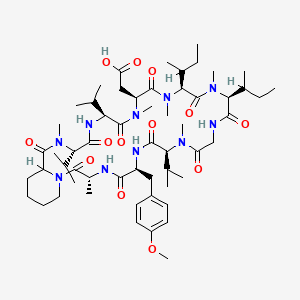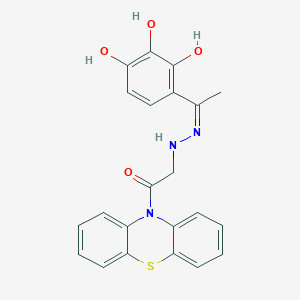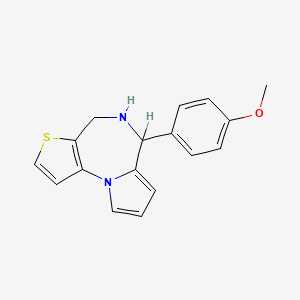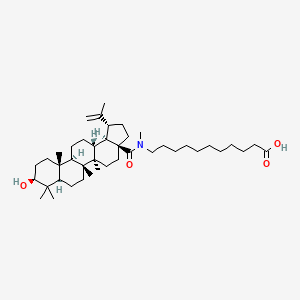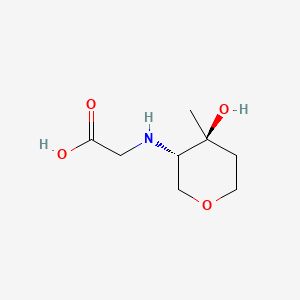
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- は、分子式がC8H15NO4、分子量が189.209 g/molである特殊な化学化合物です。この化合物は、グリシン部分を修飾されたペンチトール骨格に結合した独自の構造で知られています。
準備方法
合成経路と反応条件
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- の合成は、通常、以下の手順で進みます。
出発物質: 合成は、グリシンや適切なペンチトール誘導体などの適切な出発物質の選択から始まります。
反応条件: 反応条件には、通常、目的の化合物の形成を促進するために、特定の触媒や溶媒の使用が含まれます。一般的な条件には、特定の反応経路に応じて、室温から高温までの温度が含まれる場合があります。
精製: 反応が完了したら、再結晶やクロマトグラフィーなどの手法を使用して、目的の化合物を高純度で得ます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、生産を合理化し、コストを削減するために、連続フロー反応器や自動精製システムが含まれる場合があります。
化学反応の分析
反応の種類
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- は、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: 置換反応には、適切な試薬を使用して、特定の官能基を他の基で置換することが含まれる場合があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: さまざまなハロゲン化剤、求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- は、以下のものを含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成ブロックとして使用されます。
生物学: 生化学経路や酵素との相互作用における潜在的な役割について研究されています。
医学: 潜在的な治療効果と、医薬品合成における前駆体として調査されています。
産業: 特殊な化学薬品や材料の製造に使用されています。
科学的研究の応用
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することにより、それらの活性を調節する可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)グリシン
- BRN4180087
- AC1LX93P
独自性
グリシン, N-(1,5-アンヒドロ-2,4-ジデオキシ-3-C-メチル-L-スレオ-ペンチトール-2-イル)- は、独自の化学的および生物学的特性を与える特定の構造的特徴により、独特です。その修飾されたペンチトール骨格とグリシン部分は、さまざまな研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(1,5-Anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)glycine
- BRN4180087
- AC1LX93P
Uniqueness
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its modified pentitol backbone and glycine moiety make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
134354-67-9 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(12)2-3-13-5-6(8)9-4-7(10)11/h6,9,12H,2-5H2,1H3,(H,10,11)/t6-,8-/m0/s1 |
InChIキー |
CHRXIJXXDQWKCQ-XPUUQOCRSA-N |
異性体SMILES |
C[C@@]1(CCOC[C@@H]1NCC(=O)O)O |
正規SMILES |
CC1(CCOCC1NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



